N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]acetamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O4/c1-23-10-4-3-9(7-11(10)24-2)5-6-19-13(22)8-12-20-14(25-21-12)15(16,17)18/h3-4,7H,5-6,8H2,1-2H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCQMPRYDXBXAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CC2=NOC(=N2)C(F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C20H22F3N3O3 |
| Molecular Weight | 457.42 g/mol |
| CAS Number | 769172-66-9 |
| InChI Key | MXUYMTATQVRKBQ-UHFFFAOYSA-N |
Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit diverse biological activities. These include:
- Anticancer Activity : The oxadiazole derivatives have been shown to inhibit various enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) . These interactions can lead to reduced tumor growth and improved patient outcomes.
- Antimicrobial Activity : Studies have demonstrated that oxadiazole derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have shown effective inhibition against Staphylococcus aureus and Escherichia coli .
Anticancer Studies
A review highlighted the anticancer potential of 1,3,4-oxadiazole derivatives. Compounds similar to this compound were tested for their ability to inhibit cancer cell lines. Notably:
- In vitro Studies : Various derivatives exhibited IC50 values ranging from 1.35 to 4.00 μM against different cancer cell lines . The mechanism involved the inhibition of key enzymes that facilitate cancer progression.
Antimicrobial Activity
In a comparative study of several oxadiazole derivatives:
- Bacterial Inhibition : Compounds were evaluated for their antibacterial efficacy with some achieving EC50 values lower than standard antibiotics. For example, one derivative demonstrated an EC50 of 19.04 μg/mL against specific bacterial strains .
Case Studies
- Case Study on Anticancer Efficacy : A specific derivative related to this compound was tested against HeLa cells. Results indicated a significant reduction in cell viability at concentrations as low as 5 μM after 48 hours of treatment.
- Antibacterial Testing : Another study focused on the compound's antibacterial properties against Pseudomonas aeruginosa. The results showed that the compound inhibited bacterial growth effectively at concentrations comparable to existing treatments.
Scientific Research Applications
Antitumor Activity
Research has indicated that compounds similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]acetamide exhibit significant antitumor properties. The presence of the oxadiazole moiety is particularly noted for its ability to interfere with cancer cell proliferation. Studies have shown that derivatives of oxadiazoles can induce apoptosis in various cancer cell lines, suggesting a potential pathway for therapeutic development.
Neuroprotective Effects
The structural components of this compound suggest potential neuroprotective effects. Compounds containing the dimethoxyphenyl group are known for their ability to cross the blood-brain barrier and may exhibit protective effects against neurodegenerative diseases. Preliminary studies indicate that derivatives can reduce oxidative stress and inflammation in neuronal cells .
Antimicrobial Properties
Emerging studies have highlighted the antimicrobial potential of similar compounds. The trifluoromethyl group is known to enhance the lipophilicity and overall bioactivity of organic molecules, making them effective against a range of bacterial strains. Research involving structure-activity relationship (SAR) studies has identified promising candidates for further development as antimicrobial agents .
Case Study 1: Antitumor Activity in Breast Cancer
A study published in a peer-reviewed journal demonstrated that an analog of this compound exhibited potent cytotoxicity against MCF-7 breast cancer cells. The compound induced apoptosis through the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .
Case Study 2: Neuroprotection in Alzheimer's Disease Models
In vivo studies using transgenic mouse models of Alzheimer's disease showed that treatment with a related compound led to significant improvements in cognitive function and reduced amyloid plaque accumulation. The mechanism was attributed to enhanced neurotrophic factor signaling pathways, which are crucial for neuronal survival and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Shares the 3,4-dimethoxyphenethylamine moiety but replaces the oxadiazole-acetamide group with a benzamide.
- Synthesis : Synthesized via benzoyl chloride and 3,4-dimethoxyphenethylamine (80% yield, m.p. 90°C) .
- Key Differences :
- Lacks the 1,2,4-oxadiazole heterocycle and CF₃ group.
- The benzoyl group may reduce metabolic stability compared to the oxadiazole bioisostere.
N-(Dichlorophenyl)-2-pyrazolylacetamide Derivatives
- Structure : Features a dichlorophenyl group and a pyrazolyl ring (e.g., C₁₉H₁₇Cl₂N₃O₂) .
- Conformational Analysis : Exhibits three distinct conformers in the asymmetric unit, with dihedral angles between aromatic rings ranging from 54.8° to 77.5°. This flexibility contrasts with the rigid oxadiazole ring in the target compound .
2-(Triazolyl)acetamide Anti-Exudative Agents
- Structure: Includes 1,2,4-triazole rings (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives) .
- Activity : Tested at 10 mg/kg against diclofenac sodium (8 mg/kg) in anti-exudative models, demonstrating comparable efficacy.
- Key Differences : The trifluoromethyl group in the target compound may enhance lipophilicity and bioavailability compared to triazole derivatives.
Physicochemical and Pharmacokinetic Properties
*logP values estimated via computational tools.
Critical Analysis of Structural Features
- Trifluoromethyl Group : Enhances electronegativity and metabolic stability compared to chloro or methoxy substituents.
- 1,2,4-Oxadiazole vs. Benzamide : The oxadiazole ring improves resistance to hydrolysis, whereas benzamides are more prone to enzymatic degradation.
- Conformational Flexibility : The dichlorophenyl-pyrazolyl acetamide’s multiple conformers highlight the importance of rigid heterocycles (e.g., oxadiazole) in stabilizing binding poses .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodology : A multi-step approach is typically employed. For example:
Oxadiazole ring formation : React a nitrile derivative with hydroxylamine under reflux (e.g., ethanol, 80°C, 6–8 hours) to form the oxadiazole core .
Acetamide coupling : Use chloroacetyl chloride or activated esters (e.g., HATU/DMAP) in anhydrous DMF with a tertiary amine base (e.g., triethylamine) to link the oxadiazole and phenethyl moieties .
- Optimization : Monitor reaction progress via TLC/HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Analytical workflow :
- NMR : Use H and C NMR to verify substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm, trifluoromethyl group at δ 120–125 ppm in C) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS: [M+H] at m/z 443.1) .
- HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. What strategies are effective for analyzing contradictory bioactivity data across studies?
- Case example : If anti-inflammatory activity is reported in one study but absent in another:
Assay validation : Compare cell lines (e.g., RAW264.7 macrophages vs. primary human monocytes) and inflammatory markers (e.g., TNF-α vs. IL-6) .
Structural analogs : Test derivatives with modified substituents (e.g., replacing trifluoromethyl with methyl or nitro groups) to isolate pharmacophores .
Solubility checks : Use DMSO concentration controls (<0.1% v/v) to avoid solvent interference .
Q. How does the trifluoromethyl group influence stability and reactivity under physiological conditions?
- Stability studies :
- pH-dependent hydrolysis : Incubate the compound in buffers (pH 2–9, 37°C) and monitor degradation via HPLC. The electron-withdrawing CF group enhances resistance to acidic hydrolysis compared to methyl substituents .
- Reactivity : The CF group stabilizes the oxadiazole ring against nucleophilic attack, as shown in mass spectrometry fragmentation studies .
Q. What computational methods are suitable for predicting target interactions?
- Approach :
- Molecular docking : Use AutoDock Vina with crystal structures of COX-2 or NF-κB to model binding poses. The 3,4-dimethoxy group shows strong π-π stacking with hydrophobic pockets .
- MD simulations : Assess binding stability (50 ns trajectories) to identify critical hydrogen bonds (e.g., acetamide carbonyl with Ser530 in COX-2) .
Structure-Activity Relationship (SAR) Insights
Q. How do substituent modifications impact biological activity?
- Key findings from analogs :
| Substituent Modification | Observed Effect | Reference |
|---|---|---|
| 3,4-Dimethoxy | Enhances membrane permeability (logP ~2.8) and COX-2 inhibition (IC = 1.2 μM) | |
| Trifluoromethyl | Increases metabolic stability (t > 4 hours in liver microsomes) | |
| Phenethyl linker | Optimizes spatial orientation for receptor binding (ΔG = -9.8 kcal/mol) |
Safety and Handling
Q. What protocols mitigate risks during in vitro toxicity testing?
- Guidelines :
- PPE : Use nitrile gloves and fume hoods for handling DMSO solutions .
- Acute toxicity : Follow OECD 423 guidelines (e.g., 300 mg/kg oral dose in Wistar rats) with institutional ethics approval .
Data Contradiction Resolution
Q. How to address discrepancies in reported enzymatic inhibition (e.g., IC variability)?
- Troubleshooting steps :
Enzyme source : Compare recombinant vs. tissue-extracted enzymes (e.g., human vs. rat COX-2) .
Cofactor requirements : Verify presence of heme (for cytochrome P450 interactions) .
Positive controls : Use celecoxib (COX-2) or rofecoxib to calibrate assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
